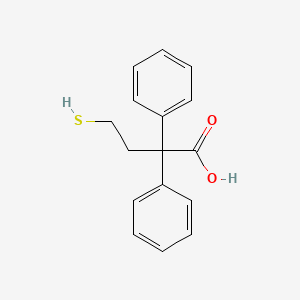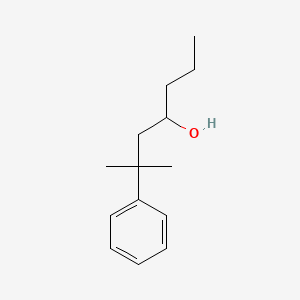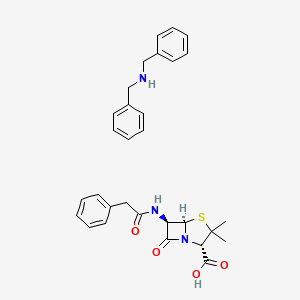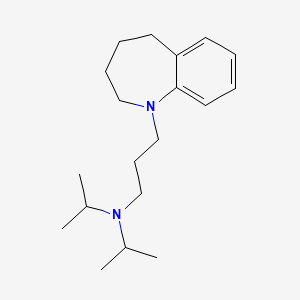
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- typically involves the transformation of anthranilic acid derivatives. One common method includes the conversion of an ester to a nitrile group, followed by cyclization. Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a sodium channel blocker and its antibacterial activity.
Mecanismo De Acción
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate electrical signaling in cells, which is crucial for its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzazepine: A simpler structure with similar biological activities.
2-Benzazepine: Another isomer with a different attachment point of the benzene ring.
3-Benzazepine: Yet another isomer with distinct properties.
Uniqueness
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Propiedades
Número CAS |
54951-35-8 |
|---|---|
Fórmula molecular |
C19H32N2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)-3-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H32N2/c1-16(2)21(17(3)4)15-9-14-20-13-8-7-11-18-10-5-6-12-19(18)20/h5-6,10,12,16-17H,7-9,11,13-15H2,1-4H3 |
Clave InChI |
HGUGVPVTKBLXPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCN1CCCCC2=CC=CC=C21)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




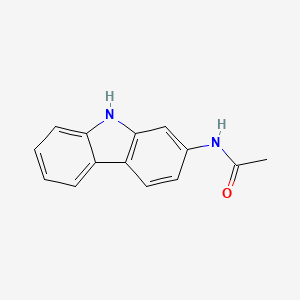
![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

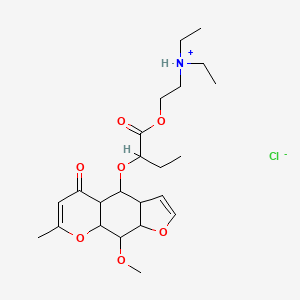
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

